molecular formula C23H33N3O4 B11070955 1-(4-Ethoxyphenyl)-3-{4-[2-(morpholin-4-yl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione

1-(4-Ethoxyphenyl)-3-{4-[2-(morpholin-4-yl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione

Cat. No.: B11070955
M. Wt: 415.5 g/mol
InChI Key: AJDGTHVZKGEGJG-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-{4-[2-(morpholin-4-yl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethoxyphenyl)-3-{4-[2-(morpholin-4-yl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolidine-2,5-dione core, followed by the introduction of the ethoxyphenyl and morpholin-4-yl groups through nucleophilic substitution and amide bond formation reactions. The reaction conditions often require the use of organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethoxyphenyl)-3-{4-[2-(morpholin-4-yl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert ketone or ester functionalities to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic ring or the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents like chloroform or dichloromethane, with bases like sodium hydride or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

1-(4-Ethoxyphenyl)-3-{4-[2-(morpholin-4-yl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-{4-[2-(morpholin-4-yl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(4-Methoxyphenyl)-3-{4-[2-(morpholin-4-yl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione
  • 1-(4-Chlorophenyl)-3-{4-[2-(morpholin-4-yl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione

Comparison: Compared to similar compounds, 1-(4-Ethoxyphenyl)-3-{4-[2-(morpholin-4-yl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione may exhibit unique properties due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance lipophilicity, potentially improving membrane permeability and bioavailability.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C23H33N3O4

Molecular Weight

415.5 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-3-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C23H33N3O4/c1-2-30-20-5-3-19(4-6-20)26-22(27)17-21(23(26)28)25-11-8-18(9-12-25)7-10-24-13-15-29-16-14-24/h3-6,18,21H,2,7-17H2,1H3

InChI Key

AJDGTHVZKGEGJG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)CCN4CCOCC4

Origin of Product

United States

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